(E)-N'-(2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Description
“(E)-N’-(2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide” is a chemical compound with the molecular formula C21H22N4O4 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a carbohydrazide group and two phenyl rings. One of the phenyl rings has isopropoxy and methoxy substituents, while the other is attached to the carbohydrazide group via a hydroxybenzylidene bridge .Physical and Chemical Properties Analysis
This compound has a molecular weight of 394.42 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .Scientific Research Applications
Synthesis and Characterization
The compound (E)-N'-(2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, due to its structural complexity, has been a subject of interest in various synthetic and structural studies. Researchers have synthesized and characterized related compounds to understand their chemical properties, molecular structure, and potential applications. For instance, studies on similar compounds have involved detailed spectroscopic methods for characterization, including FT-IR, 1H & 13C NMR, and ESI-MS, along with single-crystal X-ray diffraction to confirm the (E)-configuration of hydrazonoic groups (Karrouchi et al., 2021).
Corrosion Inhibition
Research has also been conducted on the corrosion protection behavior of carbohydrazide-pyrazole compounds, demonstrating significant inhibition efficiency on mild steel surfaces in acidic solutions. These studies employ electrochemical and computational approaches to elucidate the compounds' adsorption behaviors and their protective layer formation mechanisms on metal surfaces (Paul et al., 2020).
Antitumor and Cytotoxicity Studies
Compounds with structural similarities to this compound have been explored for their potential antitumor and cytotoxic activities. Some derivatives have been synthesized and tested in vitro for cytotoxic activity against various cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells, showing promising results (Hassan et al., 2014).
Molecular Docking Studies
The exploration of molecular docking studies, particularly those involving similar compounds, has highlighted their potential as anti-diabetic agents. These studies involve theoretical calculations and molecular docking simulations to predict the interaction between the compounds and specific protein targets, suggesting a basis for the development of new therapeutic agents (Karrouchi et al., 2021).
Properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-13(2)29-19-9-8-14(10-20(19)28-3)16-11-17(24-23-16)21(27)25-22-12-15-6-4-5-7-18(15)26/h4-13,26H,1-3H3,(H,23,24)(H,25,27)/b22-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFWVDJGXCAEEZ-WSDLNYQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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